4-Ethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine
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Overview
Description
4-Ethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group, a methylsulfonyl group, and an amine group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonylation reactions using methylsulfonyl chloride in the presence of a base.
Amination: The amine group can be introduced through nucleophilic substitution reactions using amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrazole derivatives with new functional groups.
Scientific Research Applications
4-Ethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-1H-pyrazol-5-amine: Lacks the methylsulfonyl group.
3-(2-(Methylsulfonyl)propan-2-yl)-1H-pyrazol-5-amine: Lacks the ethyl group.
4-Ethyl-3-(2-(methylsulfonyl)propan-2-yl)-1H-pyrazole: Lacks the amine group.
Uniqueness
4-Ethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C9H17N3O2S |
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Molecular Weight |
231.32 g/mol |
IUPAC Name |
4-ethyl-5-(2-methylsulfonylpropan-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H17N3O2S/c1-5-6-7(11-12-8(6)10)9(2,3)15(4,13)14/h5H2,1-4H3,(H3,10,11,12) |
InChI Key |
FRIWGMKPNREULL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1N)C(C)(C)S(=O)(=O)C |
Origin of Product |
United States |
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